Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound characterized by its pyrrolidine ring and dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dichlorophenol and (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid.
Esterification: The carboxylic acid group of (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Nucleophilic Substitution: The hydroxyl group of the pyrrolidine ring is then substituted with the 2,5-dichlorophenoxy group through a nucleophilic substitution reaction. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, making it a better nucleophile.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichlorophenoxy group, potentially reducing the chlorines to form less chlorinated derivatives.
Substitution: The dichlorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of partially or fully dechlorinated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Catalysis: Acts as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its binding affinity to certain biological receptors, which could lead to therapeutic applications.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Antimicrobial Activity: Evaluated for its potential antimicrobial properties against various pathogens.
Industry
Agrochemicals: Potential use as a herbicide or pesticide due to its structural similarity to known agrochemicals.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group is crucial for binding to these targets, while the pyrrolidine ring provides structural stability and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate: Similar structure but with a different substitution pattern on the phenoxy group.
Methyl (2S,4S)-4-(2,5-dibromophenoxy)-2-pyrrolidinecarboxylate: Bromine atoms instead of chlorine, leading to different reactivity and biological activity.
Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate: Methyl groups instead of chlorine, affecting its hydrophobicity and binding properties.
Uniqueness
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate is unique due to the specific positioning of the dichlorophenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUZQDLRPNENB-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.